molecular formula C18H15O2P B3057325 Phenol, 4-(diphenylphosphinyl)- CAS No. 793-43-1

Phenol, 4-(diphenylphosphinyl)-

Cat. No.: B3057325
CAS No.: 793-43-1
M. Wt: 294.3 g/mol
InChI Key: QFUAZGOBONNJEI-UHFFFAOYSA-N
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Description

Phenol, 4-(diphenylphosphinyl)-, is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a diphenylphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(diphenylphosphinyl)-, typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with diphenylphosphine oxide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-(diphenylphosphinyl)-, may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(diphenylphosphinyl)-, undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

Phenol, 4-(diphenylphosphinyl)-, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4-(diphenylphosphinyl)-, involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the diphenylphosphinyl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 4-(diphenylphosphinyl)-, can be compared with other phenolic compounds such as:

    Phenol: Lacks the diphenylphosphinyl group, making it less versatile in terms of chemical reactivity and applications.

    4-Hydroxybenzaldehyde: Contains an aldehyde group instead of the diphenylphosphinyl group, leading to different chemical properties and uses.

    4-Nitrophenol:

The presence of the diphenylphosphinyl group in Phenol, 4-(diphenylphosphinyl)-, makes it unique and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-diphenylphosphorylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O2P/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUAZGOBONNJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385195
Record name Phenol, 4-(diphenylphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-43-1
Record name Phenol, 4-(diphenylphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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